molecular formula C6H7BrClFN2 B022223 (4-Bromo-2-fluorophenyl)hydrazine hydrochloride CAS No. 502496-24-4

(4-Bromo-2-fluorophenyl)hydrazine hydrochloride

Cat. No. B022223
CAS RN: 502496-24-4
M. Wt: 241.49 g/mol
InChI Key: LGMMJMDBRQXPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Bromo-2-fluorophenyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C6H7BrClFN2 . It has a molecular weight of 241.49 g/mol . The compound is typically a light-yellow to yellow powder or crystals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6BrFN2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a light-yellow to yellow powder or crystals . It has a molecular weight of 241.49 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Synthesis of Organic Compounds

(4-Bromo-2-fluorophenyl)hydrazine hydrochloride: is commonly used in the synthesis of various organic compounds due to its reactivity as a hydrazine derivative. It can act as a building block for the construction of complex molecules.

Application Summary: The compound is utilized in the synthesis of acylsulfonamides and acylsulfamides, which are important intermediates in pharmaceutical research and development .

Methods of Application: It is involved in reactions such as nucleophilic aromatic substitution, where it can introduce the hydrazine moiety into other aromatic systems.

Technical Details: The reactions typically require controlled conditions, often involving a catalyst and specific solvents to achieve the desired product with high purity.

Fluorescent Dye Synthesis

The compound’s bromo and fluoro substituents make it a valuable precursor in the synthesis of fluorescent dyes.

Application Summary: It is used to create fluorescent dyads, which are compounds with two fluorescent units that can be excited at different wavelengths .

Safety And Hazards

The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, may cause respiratory irritation, causes serious eye irritation, may cause an allergic skin reaction, and is harmful if inhaled .

properties

IUPAC Name

(4-bromo-2-fluorophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMMJMDBRQXPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589581
Record name (4-Bromo-2-fluorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-fluorophenyl)hydrazine hydrochloride

CAS RN

502496-24-4
Record name (4-Bromo-2-fluorophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromo-2-fluorophenyl)hydrazine hydrochloride
Reactant of Route 2
(4-Bromo-2-fluorophenyl)hydrazine hydrochloride
Reactant of Route 3
Reactant of Route 3
(4-Bromo-2-fluorophenyl)hydrazine hydrochloride
Reactant of Route 4
Reactant of Route 4
(4-Bromo-2-fluorophenyl)hydrazine hydrochloride
Reactant of Route 5
Reactant of Route 5
(4-Bromo-2-fluorophenyl)hydrazine hydrochloride
Reactant of Route 6
Reactant of Route 6
(4-Bromo-2-fluorophenyl)hydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.